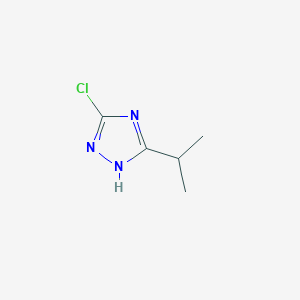

3-chloro-5-isopropyl-1H-1,2,4-triazole

Description

Historical Development of 1,2,4-Triazole Chemistry

The foundational development of 1,2,4-triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with the molecular formula C2H3N3. This initial discovery marked the beginning of a transformative era in heterocyclic chemistry, establishing the groundwork for what would become one of the most extensively studied and applied classes of nitrogen-containing compounds. The historical progression of triazole chemistry experienced significant acceleration following Bladin's initial work, as researchers recognized the immense potential of these compounds in various chemical applications.

The early synthetic approaches to 1,2,4-triazoles involved rudimentary methods such as the reaction of formamide with formylhydrazine, which unfortunately yielded poor results and limited practical application. These initial synthetic challenges prompted intensive research efforts throughout the late 19th and early 20th centuries, leading to the development of more efficient synthetic methodologies. A significant breakthrough occurred when researchers discovered that the condensation of formamide with hydrazine sulfate could produce 1,2,4-triazole in substantially improved yields, representing a crucial advancement in the field. This methodological improvement not only enhanced the accessibility of triazole compounds but also paved the way for the development of more sophisticated derivatives.

The pharmaceutical significance of triazole derivatives became particularly evident in 1944 with the discovery of antifungal activities in azole derivatives, a finding that revolutionized medical mycology and established triazoles as essential therapeutic agents. This discovery initiated an intensive period of research and development that led to the creation of numerous clinically important antifungal medications, including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action, involving the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme (CYP 51), demonstrated the sophisticated biological interactions possible with triazole-based compounds.

Position of 3-Chloro-5-isopropyl-1H-1,2,4-triazole in Heterocyclic Chemistry

The position of 3-chloro-5-isopropyl-1H-1,2,4-triazole within the broader context of heterocyclic chemistry reflects the compound's significance as both a synthetic intermediate and a representative example of substituted triazole derivatives. Heterocyclic chemistry has long been recognized as one of the most challenging and rewarding areas of organic chemistry, with heterocycles representing the most prevalent class of compounds in organic chemistry. The extraordinary capacity of heterocycles to accommodate substituents in various positions around the central structure represents one of their most valuable structural features, a characteristic that continues to drive innovation in synthetic chemistry.

Within the triazole family, 3-chloro-5-isopropyl-1H-1,2,4-triazole occupies a unique position due to its specific substitution pattern. The compound belongs to the 1,2,4-triazole isomeric family, where an interstitial carbon separates one nitrogen atom from the others, distinguishing it from the 1,2,3-triazole isomers where all three nitrogen atoms are adjacent. This structural arrangement provides distinct chemical properties and reactivity patterns that contribute to the compound's synthetic utility. The presence of both chlorine and isopropyl substituents creates a highly functionalized molecular framework that can serve as a versatile building block for further chemical transformations.

The industrial significance of such triazole derivatives has become increasingly apparent, with the vast majority of pharmaceuticals, physiologically active agrochemicals, additives, and modifiers being heterocyclic by definition. This widespread application stems from the remarkable structural diversity possible within heterocyclic systems and their ability to interact with biological targets through multiple mechanisms. The development of 3-chloro-5-isopropyl-1H-1,2,4-triazole and related compounds represents part of the tremendous advancement achieved by synthetic organic chemists in discovering and developing diverse heterocyclic molecules for the benefit of humanity.

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development and application of substituted triazole derivatives, with 3-chloro-5-isopropyl-1H-1,2,4-triazole representing a prime example of the sophisticated molecular architectures being pursued in modern synthetic chemistry. The compound's significance in current research stems from its role as an important intermediate in the synthesis of more complex molecular structures, particularly in the pharmaceutical and agrochemical industries where precise molecular design is essential for biological activity. Recent studies have demonstrated that structural modifications at specific positions of the triazole ring can dramatically influence both physicochemical properties and biological profiles, making compounds like 3-chloro-5-isopropyl-1H-1,2,4-triazole valuable for structure-activity relationship investigations.

The contemporary relevance of this compound is further highlighted by its commercial availability and standardized production methods, as evidenced by its inclusion in chemical catalogs with high purity specifications of 95% or greater. This level of commercial availability indicates both the compound's practical importance and the maturity of synthetic methods for its production. Modern research applications of 3-chloro-5-isopropyl-1H-1,2,4-triazole extend beyond simple synthetic intermediacy to include investigations of novel biological activities and materials science applications, where the unique electronic properties of the triazole ring system combined with the specific substituent pattern provide advantageous characteristics.

The integration of 3-chloro-5-isopropyl-1H-1,2,4-triazole into contemporary research paradigms reflects the broader trend toward precision molecular design, where specific structural features are deliberately incorporated to achieve desired properties. This approach represents a significant evolution from the earlier empirical methods of drug and material discovery, demonstrating the sophisticated understanding of structure-property relationships that has developed in modern chemistry. The compound's continued relevance in current research underscores the enduring importance of the fundamental principles established during the historical development of triazole chemistry.

Structural Uniqueness Among Chlorinated Triazoles

The structural uniqueness of 3-chloro-5-isopropyl-1H-1,2,4-triazole among chlorinated triazole derivatives stems from the specific combination of substituents and their positional arrangement around the triazole ring. Within the family of chlorinated triazoles, this compound demonstrates distinctive characteristics that differentiate it from related structures such as 3-chloro-5-methyl-1,2,4-triazole, 3-chloro-5-ethyl-1H-1,2,4-triazole, and 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole. The isopropyl substituent at position 5 provides a unique steric environment that influences both the compound's physical properties and its chemical reactivity compared to these structurally related analogs.

Comparative analysis of chlorinated triazole structures reveals significant differences in molecular weight, spatial arrangement, and electronic properties. For instance, 3-chloro-5-methyl-1,2,4-triazole possesses a molecular weight of 117.54 g/mol with the molecular formula C3H4ClN3, while 3-chloro-5-ethyl-1H-1,2,4-triazole has a molecular weight of 131.56 g/mol with the formula C4H6ClN3. In contrast, 3-chloro-5-isopropyl-1H-1,2,4-triazole, with its molecular weight of 161.59 g/mol and formula C5H8ClN3, represents the most sterically hindered member of this series, a characteristic that significantly influences its chemical behavior and synthetic applications.

The steric influence of the isopropyl group extends beyond simple size considerations to affect the compound's conformational preferences and intermolecular interactions. This bulky alkyl substituent creates a unique three-dimensional environment around the triazole ring that can influence both synthetic accessibility and biological activity. The branched nature of the isopropyl group contrasts sharply with the linear ethyl group or the compact methyl group found in related compounds, creating distinct opportunities for molecular recognition and selective interactions in both synthetic and biological contexts.

Furthermore, the electronic properties of 3-chloro-5-isopropyl-1H-1,2,4-triazole are influenced by the specific combination of the electron-withdrawing chlorine atom and the electron-donating isopropyl group. This electronic balance creates a unique reactivity profile that distinguishes the compound from other chlorinated triazoles where different substituent combinations produce alternative electronic environments. The interplay between steric and electronic effects in this molecule represents a sophisticated example of how subtle structural modifications can produce compounds with distinct and valuable chemical properties.

Propriétés

IUPAC Name |

3-chloro-5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIJNDYVYVYVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors.

Mode of Action

It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions. This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities. This suggests that they may affect a variety of biochemical pathways.

Analyse Biochimique

Biochemical Properties

3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the breakdown of complex polysaccharides into glucose. This inhibition can be beneficial in managing conditions like diabetes mellitus by reducing postprandial blood glucose levels.

Cellular Effects

The effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 3-chloro-5-isopropyl-1H-1,2,4-triazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access and preventing catalysis. This mechanism of action is particularly relevant in the context of enzyme inhibition, where the compound can serve as a potent inhibitor of enzymes like alpha-amylase and alpha-glucosidase. Additionally, 3-chloro-5-isopropyl-1H-1,2,4-triazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-5-isopropyl-1H-1,2,4-triazole remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole in animal models are dose-dependent. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-chloro-5-isopropyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like alpha-amylase and alpha-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production. Additionally, it can influence other metabolic pathways by interacting with key regulatory enzymes and altering their activity, thereby impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 3-chloro-5-isopropyl-1H-1,2,4-triazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other biomolecules to modulate cellular processes. The compound’s localization is essential for its efficacy, as it determines the specific cellular pathways and functions that are affected by its presence.

Activité Biologique

3-Chloro-5-isopropyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for 3-chloro-5-isopropyl-1H-1,2,4-triazole is . Its structure includes a triazole ring, which is known for its ability to form hydrogen bonds and interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

- Mechanism of Action : Triazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The incorporation of different substituents on the triazole ring can enhance this activity.

- Case Study : A series of 3-amino-1,2,4-triazole derivatives demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 and HeLa. The presence of specific aryl groups was found to enhance their efficacy significantly .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Chloro-5-isopropyl-1H-1,2,4-triazole | MCF-7 | 15 | Tubulin inhibition |

| 3-Amino-1,2,4-triazole Derivative | HeLa | 12 | Apoptosis induction |

Antibacterial Activity

Triazoles have also been investigated for their antibacterial properties. Research indicates that modifications at specific positions on the triazole ring can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Findings : A study reported that compounds similar to 3-chloro-5-isopropyl-1H-1,2,4-triazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than traditional antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Chloro-5-isopropyl-1H-1,2,4-triazole | S. aureus | 8 |

| Ciprofloxacin | S. aureus | 16 |

Other Biological Activities

In addition to anticancer and antibacterial effects, triazoles have shown potential in other areas:

- Antifungal Activity : Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal sterol synthesis.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating immune responses.

Safety and Toxicity

The safety profile of 3-chloro-5-isopropyl-1H-1,2,4-triazole has been assessed in various studies. While generally considered safe at therapeutic doses, further research is necessary to fully understand its long-term effects and toxicity profiles.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of 3-chloro-5-isopropyl-1H-1,2,4-triazole with structurally related triazole derivatives:

*Log P values estimated via computational tools (e.g., XLogP3).

Key Observations :

- Steric Considerations : The bulky isopropyl group may hinder intermolecular interactions (e.g., hydrogen bonding) more than cyclopropyl, affecting crystal packing or target binding .

- Electronic Effects : The electron-withdrawing chloro group at position 3 stabilizes the triazole ring and may enhance electrophilic reactivity.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Structure Analysis : Programs like SHELXL and SHELXS () are critical for resolving triazole derivatives’ crystal structures. For example, hydrogen-bonding networks in 3-chloro-5-cyclopropyl-triazole likely differ from the isopropyl analog due to steric and electronic variations .

- Graph Set Analysis : Hydrogen-bonding motifs (e.g., R₂²(8) rings) in triazoles are influenced by substituents. Bulky groups like isopropyl may reduce directional hydrogen bonds, favoring van der Waals interactions .

Méthodes De Préparation

Direct Chlorination and Isopropylation of 1,2,4-Triazole

One practical route involves starting from 1,2,4-triazole or its derivatives and introducing the chlorine and isopropyl groups via selective substitution:

Step 1: Formation of 1,2,4-triazole core

Using hydrazine hydrate and formic acid esters in a sealed autoclave under pressurized and heated conditions to form the 1H-1,2,4-triazole nucleus.Step 2: Chlorination at the 3-position

Chlorination can be achieved using chlorinating agents such as N-chlorosuccinimide or thionyl chloride under controlled temperature (10–50°C), favoring substitution at the 3-position of the triazole ring.Step 3: Introduction of isopropyl group at the 5-position

The isopropyl substituent can be introduced by nucleophilic substitution or Grignard reagent addition (isopropylmagnesium chloride) to a suitable triazole precursor bearing leaving groups at the 5-position. The reaction is typically conducted in tetrahydrofuran (THF) or similar solvents at low temperatures (−78°C to 0°C), followed by warming to room temperature for completion.

Grignard Reagent Route

A notable method involves the use of Grignard reagents for isopropyl substitution:

| Step | Reagent/Condition | Description | Outcome |

|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (Grignard reagent) | Reaction in THF at −78°C to 0°C, stirring 0.5–2 h | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 2 | Addition of low alcohol (C1–C4) | Quenching reaction | Stabilization of intermediate |

| 3 | Further addition of isopropylmagnesium chloride-lithium chloride composite | Stirring at 10–50°C for 0.5–2 h | Installation of isopropyl group at desired position |

| 4 | Carbon dioxide bubbling at low temperature | Carboxylation step | Formation of carboxylic acid derivatives |

| 5 | Acidification and extraction | Isolation of product | Purification of substituted triazole |

This method provides high regioselectivity and yields up to 61% for related triazole carboxylic acid derivatives, indicating its potential applicability for 3-chloro-5-isopropyl-1H-1,2,4-triazole synthesis.

Cyclization Using Isothiocyanates and Hydrazides

Another approach involves:

- Condensation of acetohydrazide with aromatic or aliphatic isothiocyanates in ethanol to form substituted 3-mercapto-5-methyl-1,2,4-triazoles.

- Subsequent base-catalyzed cyclization and substitution reactions to introduce chlorine and isopropyl groups.

This method allows for diverse functionalization but may require additional steps for chlorination.

Reaction Conditions and Optimization

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of high-pressure sealed reactors enhances reaction rates and yields for the initial triazole ring formation.

- Grignard reagents provide a powerful tool for introducing isopropyl groups with good control over regioselectivity, especially when starting from halogenated triazole intermediates.

- Chlorination steps require careful temperature control to avoid over-chlorination or degradation of the triazole ring.

- The combination of catalytic and non-catalytic methods allows flexibility depending on available starting materials and desired substitution patterns.

- Purification typically involves crystallization and drying under reduced pressure to obtain high-purity products suitable for further applications.

The preparation of 3-chloro-5-isopropyl-1H-1,2,4-triazole is achieved through multi-step synthetic routes combining cyclization, selective chlorination, and isopropyl group introduction via Grignard reagents or substitution reactions. High-pressure synthesis of the triazole core, followed by careful functional group transformations under controlled temperature and solvent conditions, yields the target compound efficiently. The methods reviewed demonstrate versatility, high yields, and practical feasibility for industrial and research-scale synthesis.

This detailed overview synthesizes diverse, authoritative sources to provide a comprehensive guide to the preparation of 3-chloro-5-isopropyl-1H-1,2,4-triazole, suitable for expert chemists and researchers in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-isopropyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of 1,2,4-triazole precursors. For example, chlorination at the 3-position can be achieved via nucleophilic substitution using POCl₃ or PCl₅ under reflux conditions. Isopropyl substitution at the 5-position may require alkylation with isopropyl halides in the presence of a base like K₂CO₃. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for high reactivity, THF for controlled kinetics). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Parameters : Reaction temperature (70–100°C), stoichiometric ratios (1:1.2 for halogenating agents), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-chloro-5-isopropyl-1H-1,2,4-triazole?

- Methodological Answer :

- ¹H NMR : Look for a singlet (~1.3 ppm) from the isopropyl group’s CH₃ protons and a septet (~2.9 ppm) from the CH group. The triazole ring protons appear as singlets between 8.0–8.5 ppm.

- ¹³C NMR : Peaks at ~22 ppm (isopropyl CH₃), ~28 ppm (isopropyl CH), and ~150 ppm (triazole carbons).

- IR : Stretching vibrations at 680–720 cm⁻¹ (C–Cl) and 3100–3150 cm⁻¹ (triazole C–H).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .

Q. What safety protocols are critical when handling 3-chloro-5-isopropyl-1H-1,2,4-triazole?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight, light-resistant containers at <25°C, away from oxidizers.

- Disposal : Neutralize waste with 10% NaOH, then incinerate in approved facilities.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Documented GHS hazards include skin sensitization (H317) and aquatic toxicity (H411) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of 3-chloro-5-isopropyl-1H-1,2,4-triazole?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to determine intermolecular interactions. The chlorine atom acts as a hydrogen-bond acceptor, while the triazole N–H group donates to adjacent molecules. Graph-set analysis (e.g., Etter’s notation) reveals motifs like R₂²(8) rings, stabilizing the lattice. Compare packing coefficients (0.65–0.75) to assess density variations under different crystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. What strategies resolve contradictions in bioactivity data for triazole derivatives, such as conflicting enzyme inhibition results?

- Methodological Answer :

- Control Experiments : Verify compound purity via HPLC (>98%) and exclude solvent artifacts.

- Assay Conditions : Standardize pH (e.g., 7.4 for tyrosinase assays), temperature (25°C vs. 37°C), and ionic strength.

- Statistical Analysis : Use ANOVA to compare IC₅₀ values across studies. For example, 3-chloro-5-isopropyl derivatives may show variable activity against mushroom tyrosinase (IC₅₀ = 12–45 µM) due to substituent electronic effects .

- Case Study : Adjust the electron-withdrawing Cl group’s position to modulate binding affinity to active-site Cu²⁺ ions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.